molecular formula C19H12F3N3O3S B013010 Zopolrestat CAS No. 110703-94-1

Zopolrestat

カタログ番号 B013010
CAS番号: 110703-94-1
分子量: 419.4 g/mol
InChIキー: BCSVCWVQNOXFGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Zopolrestat involves several steps, including the condensation of appropriate starting materials to form the benzothiazole ring system. Detailed synthetic routes can be found in relevant literature .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of Zopolrestat is approximately .

科学的研究の応用

1. Treatment of Diabetic Complications

  • Application Summary: Zopolrestat is being evaluated as an aldose reductase inhibitor for the treatment of diabetic complications . Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications .
  • Methods of Application: In the study, 14 C-labeled Zopolrestat was orally administered to rats. Tissue samples were analyzed by complete oxidation and liquid scintillation counting .
  • Results: The mass balance in the distribution study demonstrated that the greatest exposure occurred in the liver, followed by the ileum and large intestine . Most of the radioactivity was recovered in the bile, indicating that biliary excretion is a major route of elimination of Zopolrestat and its metabolites in rats .

2. Prevention of Proteinuria, Albuminuria and Cataractogenesis in Diabetes Mellitus

  • Application Summary: Zopolrestat has been shown to reduce proteinuria and albuminuria in streptozocin-induced diabetic rats compared with both untreated diabetic and age-matched controls . It also exerts a protective effect on the slowly developing diabetic cataract .
  • Methods of Application: Daily administration of Zopolrestat (100 mg/kg) for 4 months .
  • Results: Zopolrestat treatment for 6 months produced therapeutic effects in the lens: transparency and myo-inositol content were maintained and lens sorbitol diminished, despite elevated lens glucose . In contrast, untreated diabetic rats had opaque lenses which exhibited a 40-fold increase in sorbitol and myo-inositol depletion .

3. Inhibition of Human Glyoxalase I

  • Application Summary: Zopolrestat has been identified as a potent inhibitor of human glyoxalase I . Glyoxalase I is an enzyme involved in the detoxification of methylglyoxal, a byproduct of glycolysis. Inhibition of this enzyme can lead to the accumulation of methylglyoxal, which can cause cell damage and has been implicated in various diseases, including diabetes and cancer .
  • Results: The study found that Zopolrestat is a potent inhibitor of human glyoxalase I . This provides a structural basis for developing novel glyoxalase I inhibitors with excellent pharmacokinetic profiles .

4. Pharmacokinetics in Normal and Diabetic Rats

  • Application Summary: The pharmacokinetics of Zopolrestat were examined in normal male rats dosed intravenously at 2 mg/kg and in normal and streptozotocin-diabetic male rats after oral administration at 50 mg/kg .

特性

IUPAC Name

2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSVCWVQNOXFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149365
Record name Zopolrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zopolrestat

CAS RN

110703-94-1
Record name Zopolrestat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110703941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zopolrestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zopolrestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOPOLRESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PV3S9WP3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zopolrestat
Reactant of Route 2
Reactant of Route 2
Zopolrestat
Reactant of Route 3
Reactant of Route 3
Zopolrestat
Reactant of Route 4
Zopolrestat
Reactant of Route 5
Zopolrestat
Reactant of Route 6
Zopolrestat

Citations

For This Compound
1,550
Citations
G Bouguerra, R Bissinger, S Abbès… - Cellular Physiology and …, 2015 - karger.com
… Background/Aims: The aldose reductase inhibitor zopolrestat … The present study explored, whether and how zopolrestat … hours exposure of human erythrocytes to zopolrestat (≥ 150 µg/…
Number of citations: 41 karger.com
R Ramasamy, H Liu, PJ Oates… - Cardiovascular …, 1999 - academic.oup.com
… Objective: We have previously demonstrated that zopolrestat, an … of zopolrestat, we measured changes in intracellular sodium, calcium, and Na + ,K + -ATPase activity in zopolrestat …
Number of citations: 57 0-academic-oup-com.brum.beds.ac.uk
PB Inskeep, RA Ronfeld, MJ Peterson… - The Journal of Clinical …, 1994 - Wiley Online Library
… of zopolrestat increased linearly with increasing dose. The amount of zopolrestat excreted … absorption of zopolrestat. In in vitro studies, extensive, concentration‐dependent binding of …
DK Wilson, I Tarle, JM Petrash… - Proceedings of the …, 1993 - National Acad Sciences
… We report the refined 1.8 A x-ray structure of the human holoenzyme complexed with zopolrestat, one of the most potent noncompetitive inhibitors. The zopolrestat fits snugly in the …
Number of citations: 253 www.pnas.org
BL Mylari, TA Beyer, PJ Scott, CE Aldinger… - Journal of medicinal …, 1992 - ACS Publications
A broad structure-activity program was undertaken in search of effectivesurrogates for thekey benzothiazole side chain of the potent aldose reductase inhibitor, zopolrestat (1). A …
Number of citations: 53 0-pubs-acs-org.brum.beds.ac.uk
BL Mylari, ER Larson, TA Beyer… - Journal of medicinal …, 1991 - ACS Publications
… acid (216, CP-73,850, zopolrestat). Zopolrestat was found to be … , including an efficient synthesis of zopolrestat, is described. … to the discovery of our clinical candidate, zopolrestat (216). …
Number of citations: 315 0-pubs-acs-org.brum.beds.ac.uk
A Beyer-Mears, K Mistry, FPJ Diecke, E Cruz - Pharmacology, 1996 - karger.com
… Zopolrestat protected against excretion of an array of urinary … At the end of 6 months, Zopolrestat-treated diabetic rats excreted … Zopolrestat treatment for 6 months produced therapeutic …
Number of citations: 40 karger.com
PB Inskeep, AE Reed, RA Ronfeld - Pharmaceutical research, 1991 - Springer
… zopolrestat during the 48-hr period following dosing by diabetic or normal rats. Protein binding of zopolrestat … zopolrestat at 50 mg/kg/day. There was no plasma or liver accumulation of …
VF Carvalho, EO Barreto, MF Serra… - European journal of …, 2006 - Elsevier
… zopolrestat restored antigen-induced protein extravazation and mast cell degranulation in the pleural cavity of diabetic sensitized rats. Zopolrestat … Our findings show that zopolrestat …
D Badawy, HM El-Bassossy, A Fahmy… - Canadian Journal of …, 2013 - cdnsciencepub.com
This study investigated the effect of aldose reductase (AR) inhibitors on hypertension in diabetes. Diabetes was induced with streptozotocin, while AR inhibitors zopolrestat and ferulic …
Number of citations: 33 cdnsciencepub.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。